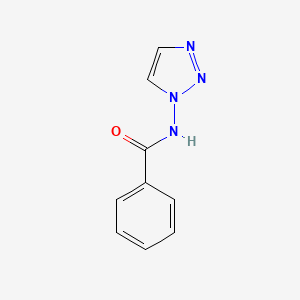
N-(triazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-1,2,3-Triazol-1-yl)benzamide is a compound that features a triazole ring attached to a benzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
N-(1H-1,2,3-Triazol-1-yl)benzamide can be synthesized through a variety of methods, including “click” chemistry, which involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed under mild conditions, often in aqueous media . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the triazole ring to the benzamide moiety .
Industrial Production Methods
While specific industrial production methods for N-(1H-1,2,3-Triazol-1-yl)benzamide are not extensively documented, the principles of “click” chemistry and cross-coupling reactions are scalable and can be adapted for large-scale synthesis. These methods are advantageous due to their high yields and selectivity .
化学反应分析
Types of Reactions
N-(1H-1,2,3-Triazol-1-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety .
科学研究应用
N-(1H-1,2,3-Triazol-1-yl)benzamide has a wide range of scientific research applications:
作用机制
The mechanism by which N-(1H-1,2,3-Triazol-1-yl)benzamide exerts its effects involves binding to the N-terminal ATP-binding pocket of HSP90. This binding disrupts the chaperone function of HSP90, leading to the degradation of client proteins that are essential for cancer cell survival . The compound interacts with HSP90 through hydrogen bonds and hydrophobic interactions, stabilizing the inactive conformation of the protein .
相似化合物的比较
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)benzamide: Another triazole-benzamide compound with similar inhibitory effects on HSP90.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness
N-(1H-1,2,3-Triazol-1-yl)benzamide is unique due to its specific binding affinity for HSP90 and its potential for selective tumor therapy. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .
属性
CAS 编号 |
342785-77-7 |
|---|---|
分子式 |
C9H8N4O |
分子量 |
188.19 g/mol |
IUPAC 名称 |
N-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)11-13-7-6-10-12-13/h1-7H,(H,11,14) |
InChI 键 |
XKLOEIDPEAHPEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


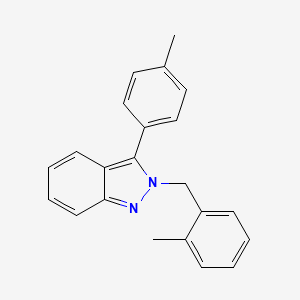
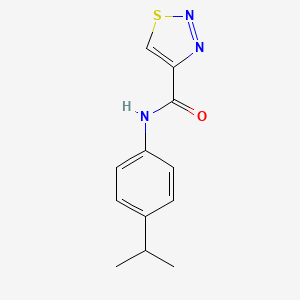
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

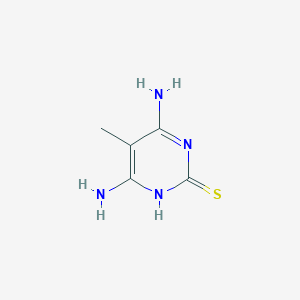
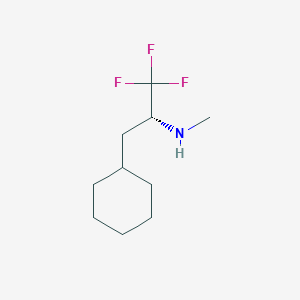
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
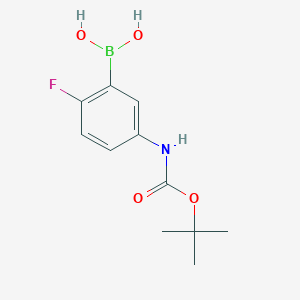
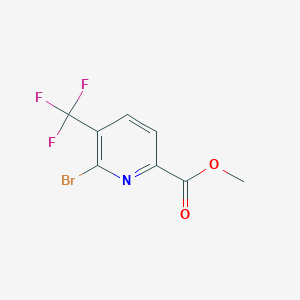
![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
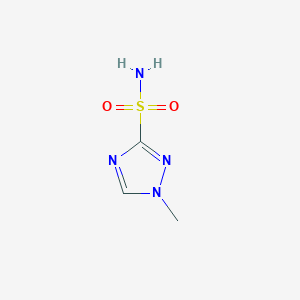
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
